molecular formula C11H15N3O3 B2690799 N-tert-butyl-2-nitrobenzohydrazide CAS No. 866157-44-0

N-tert-butyl-2-nitrobenzohydrazide

Cat. No.: B2690799
CAS No.: 866157-44-0
M. Wt: 237.259
InChI Key: ULXGWOJPDXYKDE-UHFFFAOYSA-N
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Description

Contextualization within Benzohydrazide (B10538) Chemistry

Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH2). These compounds and their derivatives are of significant interest due to their versatile chemical reactivity and wide array of biological activities. Current time information in Bangalore, IN.ontosight.aiderpharmachemica.comresearchgate.net They serve as crucial intermediates in the synthesis of various heterocyclic compounds and have been explored for applications in medicinal chemistry. derpharmachemica.comnih.gov The core benzohydrazide structure provides a scaffold that can be readily modified, allowing chemists to fine-tune the molecule's properties for specific purposes. nih.govchemijournal.commdpi.com The synthesis of N-substituted benzohydrazides is a well-established area of research, with numerous methods developed for their preparation. chemijournal.commdpi.combibliotekanauki.pl

Academic Significance of the Nitro Group and tert-Butyl Moiety in Organic Synthesis

The presence of both a nitro group (-NO2) and a tert-butyl group (-(CH3)3) on the benzohydrazide framework imparts distinct and academically significant characteristics to N-tert-butyl-2-nitrobenzohydrazide.

The nitro group is a powerful electron-withdrawing group. wikipedia.org Its presence on an aromatic ring deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position. wikipedia.orgnih.gov This electronic effect significantly influences the reactivity of the entire molecule. careers360.com Nitroaromatic compounds are known for their unique chemical properties and have applications in various fields, including the synthesis of dyes and pharmaceuticals. ontosight.aicareers360.com Furthermore, the nitro group can be reduced to form an amino group, providing a pathway to a different class of compounds with altered properties. careers360.com

The tert-butyl group is a bulky alkyl substituent that exerts a significant steric effect. fiveable.meresearchgate.netfiveable.me This steric hindrance can influence the conformation of the molecule and affect the accessibility of nearby functional groups to reagents. researchgate.netfiveable.mestackexchange.com In organic synthesis, the tert-butyl group is often used to control the stereoselectivity of reactions by directing the approach of reactants from a less hindered face of the molecule. fiveable.me Its presence can also enhance the stability of adjacent reactive intermediates. fiveable.me The interplay between the electronic effects of the nitro group and the steric effects of the tert-butyl group in this compound presents a rich area for academic inquiry.

Overview of Prior Research on Hydrazide Derivatives as Synthetic Precursors

Hydrazide derivatives are widely recognized as valuable precursors in organic synthesis. Current time information in Bangalore, IN.derpharmachemica.com The hydrazide functional group can participate in a variety of chemical transformations, making it a versatile handle for constructing more complex molecular architectures. For instance, hydrazides readily condense with aldehydes and ketones to form hydrazones, which themselves are an important class of compounds with diverse applications. derpharmachemica.combibliotekanauki.pl Research has demonstrated the utility of benzohydrazide derivatives in the synthesis of various heterocyclic systems. scholarsresearchlibrary.com Studies on N-substituted and N,N'-disubstituted hydrazides have further expanded the synthetic utility of this class of compounds. nih.gov

Scope and Objectives of Research on this compound

While extensive research exists on benzohydrazides as a general class, dedicated studies focusing solely on this compound are less common. The primary objectives of investigating this specific compound would include:

Development of efficient synthetic routes: Establishing reliable and high-yielding methods for the synthesis of this compound is a fundamental research goal. This could involve the reaction of 2-nitrobenzoyl chloride with tert-butylhydrazine (B1221602) or the reaction of a 2-nitrobenzoic acid ester with tert-butylhydrazine.

Characterization of its chemical and physical properties: A thorough investigation of its spectral data (NMR, IR, Mass Spectrometry), crystal structure, and other physical properties is essential for a complete understanding of the molecule.

Exploration of its reactivity: Studying how the interplay of the electron-withdrawing nitro group and the sterically demanding tert-butyl group influences the reactivity of the hydrazide moiety is a key research area. This would involve subjecting the compound to various reaction conditions to explore its potential as a synthetic intermediate.

Investigation of its potential applications: Based on the known properties of related benzohydrazides and nitroaromatic compounds, research could explore the potential of this compound in areas such as materials science or as a precursor to other novel compounds.

Chemical Compound Data

Compound Name
This compound
2-nitrobenzoyl chloride
tert-butylhydrazine
2-nitrobenzoic acid
Benzohydrazide
Nitrobenzene
Trinitrotoluene
Trinitrophenol

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 866157-44-0 bldpharm.combldpharm.comchemexpress.cnevitachem.com
Molecular Formula C11H15N3O3 bldpharm.comevitachem.com
Molecular Weight 237.26 g/mol bldpharm.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)13(12)10(15)8-6-4-5-7-9(8)14(16)17/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXGWOJPDXYKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Tert Butyl 2 Nitrobenzohydrazide and Analogues

Strategic Approaches to Benzohydrazide (B10538) Core Construction

The formation of the benzohydrazide linkage is a critical step, and several reliable methods are employed in organic synthesis to achieve this.

A common and highly effective two-step approach for synthesizing benzohydrazides involves the initial conversion of a benzoic acid to its corresponding ester, followed by hydrazinolysis. mdpi.com This method is considered one of the most practical and widely used procedures for preparing hydrazides. rjptonline.org

Reactant 1Reactant 2ConditionsProductYieldReference
Ethyl BenzoateHydrazine (B178648) MonohydrateEthanol (B145695), 78°C, 8 hoursBenzohydrazide66%
4-(trifluoromethyl)benzoic acid methyl esterHydrazine Hydrate (B1144303)Boiling Ethanol4-(Trifluoromethyl)benzohydrazide~Quantitative mdpi.com
Ethyl 2,4-dichlorophenoxyacetate80% Hydrazine HydrateReflux in Ethanol, 5 hours2,4-Dichlorophenoxyacetylhydrazide>95% mdpi.com

This route is advantageous due to the generally high yields and the relatively mild conditions required for the hydrazinolysis step. researchgate.net

A more direct and rapid method involves the condensation of a benzoyl chloride derivative with a hydrazine. rjptonline.org This is achieved by first converting the carboxylic acid, in this case, 2-nitrobenzoic acid, into its more reactive acyl chloride. This activation is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org

The resulting 2-nitrobenzoyl chloride is then carefully reacted with the hydrazine (e.g., tert-butylhydrazine). This reaction is often vigorous and requires careful temperature control, typically being carried out at low temperatures in an inert solvent like methylene (B1212753) chloride to manage the reaction's exothermicity and minimize the formation of undesired bis-hydrazide by-products. rjptonline.orggoogle.com The reaction can be performed in the presence of a base, such as triethylamine (B128534) or under strong basic conditions with sodium hydroxide (B78521), to neutralize the hydrogen chloride gas generated during the condensation. rsc.orgrsc.org

For example, the synthesis of N'-acetyl-2-nitrobenzohydrazide, an analogue, was achieved by reacting 2-nitrobenzoyl chloride (formed in situ from 2-nitrobenzoic acid and thionyl chloride) with acehydrazide in the presence of triethylamine. rsc.org Similarly, 4-(isatin-3-ylideneamino)benzohydrazide was synthesized from the corresponding acid chloride and hydrazine hydrate in absolute ethanol. bu.edu.eg

Acyl ChlorideHydrazineConditionsProductReference
2-Nitrobenzoyl chlorideAcehydrazideTriethylamine, THFN'-acetyl-2-nitrobenzohydrazide rsc.org
4-(Isatin-3-ylideneamino)benzoyl chlorideHydrazine HydrateAbsolute Ethanol, Reflux4-(Isatin-3-ylideneamino)benzohydrazide bu.edu.eg
Various Aroyl ChloridesHydrazine MonohydrateAnhydrous NaOHAroyl Hydrazides rsc.org

Modern synthetic chemistry has developed advanced methods that avoid the isolation of highly reactive intermediates like acyl chlorides. These strategies involve the in situ generation of activated species that readily react with hydrazines to form the amide bond.

One such approach involves the use of coupling reagents that activate the carboxylic acid directly. Phosphonium salts, generated in situ from reagents like N-chlorophthalimide and triphenylphosphine, can activate carboxylic acids to form an acyloxy-phosphonium species, which then reacts with an amine or hydrazine to yield the amide. nih.gov Other methods utilize PIII/PV=O redox cycling to achieve a tandem dehydrative amidation. nih.gov Ynoates have also been employed as coupling reagents, proceeding through an α-acyl enol ester intermediate under mild conditions. organic-chemistry.org

Electrochemical methods offer another frontier for amidation. The electrochemical amidation of a benzoyl hydrazine with an amine can proceed via the in situ generation of acyl and N-centered radicals under metal-free and exogenous oxidant-free conditions, producing only nitrogen and hydrogen as byproducts. bohrium.com

Precursor Synthesis and Functional Group Introduction

The successful synthesis of N-tert-butyl-2-nitrobenzohydrazide relies on the availability and purity of its key precursors: a 2-nitrobenzoic acid derivative and tert-butylhydrazine (B1221602).

2-Nitrobenzoic acid is a crucial starting material. Direct nitration of benzoic acid is not a viable route as it predominantly yields the 3-nitrobenzoic acid isomer. google.com Therefore, alternative synthetic strategies are required.

A primary industrial method for its preparation is the oxidation of 2-nitrotoluene, for which various oxidizing agents can be employed. wikipedia.org Another effective laboratory-scale synthesis involves the oxidation of 2-nitroacetophenone. This can be achieved by refluxing with aqueous nitric acid in the presence of a catalyst such as ammonium (B1175870) metavanadate, which provides the isomer-free 2-nitrobenzoic acid in good yields. google.com

More complex, multi-step syntheses from basic starting materials like benzene (B151609) have also been described. One such route involves the Friedel-Crafts acylation of benzene to acetophenone, followed by reduction to ethylbenzene. Subsequent sulfonation, nitration, and desulfonation steps correctly position the substituents before a final oxidation of the ethyl group yields 2-nitrobenzoic acid. youtube.com

Starting MaterialKey ReagentsProductKey FeatureReference
2-NitrotolueneOxidizing Agent (e.g., Nitric Acid)2-Nitrobenzoic acidStandard industrial method wikipedia.org
2-NitroacetophenoneAqueous Nitric Acid, Ammonium Metavanadate2-Nitrobenzoic acidProvides isomer-free product google.com
BenzeneAcCl/AlCl₃, Zn(Hg)/HCl, H₂SO₄, HNO₃/H₂SO₄, dil. H₂SO₄, KMnO₄2-Nitrobenzoic acidMulti-step synthesis from basic feedstock youtube.com
2-Hydroxy Benzoic AcidNitric Acid, Sulfuric Acid, Acetic Anhydride2-Nitrobenzoic acidNitration of a substituted precursor prepchem.com

Tert-butylhydrazine is commonly handled and stored as its hydrochloride salt due to its greater stability. A prevalent method for the synthesis of tert-butylhydrazine hydrochloride involves the reaction of a hydrazine salt, such as hydrazine monohydrochloride, with tert-butanol. google.comgoogle.com The reaction is typically conducted in an aqueous medium in the presence of an additional acid source, like hydrazine dihydrochloride (B599025) or concentrated hydrochloric acid, at elevated temperatures (80°C to 140°C). google.comgoogle.com Yields for this process are often high, with some reported examples achieving quantitative conversion. google.com

An alternative approach involves reacting a hydrazine hydrohalogenide with methyl tertiary butyl ether (MTBE) in the presence of an acid catalyst. googleapis.com This method is also capable of producing the desired product in high purity and yield. Once prepared, the tert-butylhydrazine hydrochloride can be purified by processes such as recrystallization from ethanol. google.com

Reactant 1Reactant 2ConditionsProductYieldReference
Hydrazine Hydrochloridetert-ButanolConcentrated HCl, Water, 100-105°Ctert-Butylhydrazine Hydrochloride97-100% google.com
Hydrazine Monohydrochloridetert-ButanolHydrazine Dihydrochloride, Water, 100-105°Ctert-Butylhydrazine Hydrochloride99.0% google.com
Hydrazine HydrohalogenideMethyl Tertiary Butyl EtherAcid Catalyst, 80-120°Ctert-Butylhydrazine Hydrohalogenide87-93% googleapis.com

Formation of Substituted Benzoyl Chlorides

The synthesis of this compound typically commences with the preparation of its prerequisite acylating agent, 2-nitrobenzoyl chloride. This reactive intermediate is commonly synthesized from 2-nitrobenzoic acid. A prevalent and effective method for this conversion is the reaction of 2-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comorgsyn.orgtandfonline.com

The reaction with thionyl chloride is often favored and can be performed by heating a mixture of 2-nitrobenzoic acid and an excess of thionyl chloride, sometimes in the presence of a catalytic amount of N,N-dimethylformamide (DMF). rsc.org The mixture is typically heated under reflux to drive the reaction to completion. prepchem.com The progress of the reaction is marked by the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases. tandfonline.com Once the reaction is complete, the excess thionyl chloride is removed, often by distillation under reduced pressure, to yield the crude 2-nitrobenzoyl chloride as a yellow, oily liquid or solid. prepchem.comorgsyn.org

An alternative, though sometimes dependent on reagent quality, involves using phosphorus pentachloride. orgsyn.org This reaction also proceeds by heating the reagents together, resulting in the formation of 2-nitrobenzoyl chloride and phosphorus oxychloride as a byproduct. orgsyn.org

Table 1: Reagents for the Synthesis of 2-Nitrobenzoyl Chloride

Precursor Reagent Typical Conditions
2-Nitrobenzoic Acid Thionyl Chloride (SOCl₂) Reflux, neat or with catalytic DMF. prepchem.comrsc.org

Optimization of Reaction Conditions for this compound Formation

The core reaction in forming this compound is the condensation of 2-nitrobenzoyl chloride with tert-butylhydrazine. This is a form of N-acylation, specifically a Schotten-Baumann type reaction, where an amine is acylated by an acid chloride. organic-chemistry.orgwikipedia.org The optimization of various parameters is critical to maximize yield and purity.

Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent plays a pivotal role in the efficiency of the condensation reaction. The solvent must be inert to the highly reactive acyl chloride and should facilitate the interaction between the reactants. Aprotic solvents are generally preferred.

Commonly used solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), toluene (B28343), and acetonitrile (B52724). prepchem.comacs.orgsemanticscholar.org The reaction is often carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which acts as a scavenger for the hydrochloric acid produced during the reaction. prepchem.combyjus.com This base can sometimes be used as the solvent itself. The use of a two-phase system, consisting of an organic solvent and an aqueous base solution (classic Schotten-Baumann conditions), is also a viable strategy to neutralize the acid byproduct. wikipedia.org The polarity and hydrogen-bonding capability of the solvent can influence reaction rates and the stability of intermediates. semanticscholar.org For instance, solvents like dimethyl sulfoxide (B87167) (DMSO) can affect reaction mechanisms differently than less polar solvents like acetonitrile or methanolic solutions. semanticscholar.org

Table 2: Influence of Solvent on Hydrazide Synthesis

Solvent Type Role/Observation
Dichloromethane (DCM) Aprotic, non-polar Common solvent for acylation, facilitates easy work-up. prepchem.com
Tetrahydrofuran (THF) Aprotic, polar Good solubility for many organic reactants. rsc.org
Toluene Aprotic, non-polar Can be used, especially for reactions at higher temperatures. prepchem.com
Pyridine Aprotic, polar, basic Can act as both solvent and acid scavenger. byjus.com

Temperature and Pressure Parameters in Condensation Reactions

Temperature control is crucial for the successful synthesis of this compound. The addition of the acyl chloride to the hydrazine solution is typically performed at a reduced temperature, often 0 °C, to manage the exothermic nature of the reaction and minimize the formation of side products. prepchem.com After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion. jrespharm.com

Reactions involving hydrazide synthesis are generally conducted at atmospheric pressure. prepchem.comscholarsresearchlibrary.com The use of elevated temperatures, such as refluxing, may be employed in specific cases, particularly when less reactive derivatives are involved or to overcome activation energy barriers. nih.govnih.goviucr.org However, for the reaction between a reactive acyl chloride and a hydrazine, aggressive heating is usually unnecessary and can be detrimental to the yield.

Catalytic Approaches in Hydrazide Synthesis

While the reaction between an acid chloride and a hydrazine is often rapid, catalysts can be employed to enhance efficiency or to enable the use of less reactive starting materials like esters. In the context of Schotten-Baumann conditions, the base (e.g., triethylamine, pyridine, or aqueous NaOH) is technically a reagent used to neutralize acid, but its presence is catalytic in the sense that it drives the reaction forward. organic-chemistry.orgbyjus.com

In related hydrazide syntheses, Lewis acids have been explored as catalysts. researchgate.net For syntheses starting from carboxylic acids and hydrazines directly (amide coupling), various coupling agents and catalysts are essential. However, for the specific pathway from 2-nitrobenzoyl chloride, the reaction is typically efficient without the need for additional specialized catalysts beyond the acid-scavenging base.

Reaction Monitoring Techniques (e.g., Thin-Layer Chromatography, Liquid Chromatography)

Monitoring the progress of the synthesis is essential to determine the point of completion and to check for the formation of impurities. Thin-Layer Chromatography (TLC) is a rapid, convenient, and widely used method for this purpose. jrespharm.comscholarsresearchlibrary.comnih.govcdnsciencepub.com A suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and petroleum ether or benzene and methanol (B129727), is used to separate the starting materials, product, and any byproducts on a silica (B1680970) gel plate. jrespharm.comscholarsresearchlibrary.commdpi.com Visualization under UV light is common, especially for aromatic compounds. scholarsresearchlibrary.comnih.gov

For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. jrespharm.comrsc.orgresearchgate.netacs.org These techniques provide detailed information about the reaction's progress, purity of the product, and can help in identifying the molecular weights of the components in the reaction mixture. jrespharm.comacs.org

Purification Techniques for this compound

Once the reaction is complete, the crude this compound must be isolated and purified. The initial work-up typically involves washing the reaction mixture with water, dilute acid, and/or dilute base to remove unreacted starting materials, the acid scavenger, and its salt. prepchem.com

The primary method for purifying solid hydrazides is recrystallization. scholarsresearchlibrary.comnih.govchemicalbook.com A suitable solvent or solvent mixture is chosen in which the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Ethanol is a commonly cited solvent for recrystallizing benzohydrazide derivatives. scholarsresearchlibrary.comnih.govnih.gov The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, which are then collected by filtration.

For compounds that are difficult to purify by recrystallization alone, or to achieve very high purity, column chromatography is the method of choice. cdnsciencepub.comnih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) is passed through the column to separate the components based on their differing polarities. cdnsciencepub.com

Table 3: Common Purification Techniques

Technique Description Common Solvents/Materials
Aqueous Work-up Washing the organic solution to remove water-soluble impurities. Water, dilute HCl, dilute NaHCO₃/NaOH, brine. prepchem.com
Recrystallization Dissolving the crude solid in a hot solvent and allowing it to crystallize upon cooling. Ethanol, Methanol, Dimethylformamide (DMF). scholarsresearchlibrary.comnih.govnih.govmdpi.com

Recrystallization Strategies

Recrystallization is a fundamental technique for the purification of solid organic compounds, including this compound and its analogues. The selection of an appropriate solvent system is paramount for achieving high purity and yield. The ideal solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at elevated temperatures.

For benzohydrazide derivatives, a range of solvents and solvent mixtures have been proven effective. Ethanol is a frequently used solvent for the recrystallization of related nitro-substituted hydrazides, sometimes in combination with water to modulate the solvent's polarity and dissolving power. scholarsresearchlibrary.comnih.gov For instance, the purification of N-tert-butyl-2-(4-nitrobenzoyl)hydrazine carbothioamide, a structurally similar compound, is effectively achieved by recrystallization from ethanol. scholarsresearchlibrary.com Similarly, other studies report the use of ethanol or ethanol-water mixtures for the recrystallization of various hydrazide derivatives, often resulting in high-purity crystalline products. nih.gov

In some procedures, the crude product is precipitated from the reaction mixture by pouring it into cold water or onto ice, followed by filtration. nih.govmdpi.com The collected solid can then be further purified by recrystallization from a suitable solvent like ethanol. nih.govipindexing.com The choice of solvent can be guided by preliminary solubility tests with small amounts of the crude product in various solvents such as water, ethanol, methanol, and toluene to identify the optimal conditions.

A summary of common recrystallization solvents for analogous compounds is presented in the table below.

Compound TypeRecrystallization Solvent(s)Reference
Nitrobenzohydrazide derivativesEthanol, Methanol, Dioxane-water scholarsresearchlibrary.comnih.govtandfonline.com
General BenzohydrazidesEthanol, Ethanol-water nih.gov
Substituted BenzohydrazidesMethanol nih.gov

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is an indispensable technique for the purification of this compound, especially when dealing with reaction mixtures containing byproducts of similar polarity. Silica gel is the most commonly employed stationary phase for the separation of benzohydrazide derivatives. nih.govrsc.orgthieme-connect.com

The choice of the mobile phase, or eluent, is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a good separation of the desired compound from impurities on a TLC plate (typically with an Rf value for the target compound in the range of 0.2-0.4) is then adapted for column chromatography.

For compounds analogous to this compound, various solvent systems have been successfully utilized. These often consist of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the components of the mixture.

Examples of eluent systems used for the purification of related compounds include:

Petroleum ether/Ethyl acetate: This gradient system is effective for purifying various hydrazide derivatives. rsc.org

Dichloromethane/Methanol: A common eluent system for a range of benzohydrazide analogues, often used in a gradient from low to high methanol concentration. rsc.orgthieme-connect.com

Chloroform/Cyclohexane (B81311): This system has been used for the purification of specific nitro-substituted hydrazide derivatives. nih.gov

Hexane/Ethyl acetate: A widely used solvent system for the column chromatography of many organic compounds, including hydrazide-hydrazones. thieme-connect.com

The table below summarizes typical chromatographic conditions used for the purification of analogous hydrazide compounds.

Compound TypeStationary PhaseEluent SystemReference
N'-acetyl-2-nitrobenzohydrazideSilica gelDichloromethane/Methanol rsc.org
4-Nitrobenzoic acid hydrazide derivativesSilica gelChloroform/Cyclohexane nih.gov
N'-methyl-4-nitrobenzohydrazideSilica gelChloroform nih.gov
(E)-N'-(4-(tert-Butyl)benzylidene)benzohydrazideSilica geln-hexane/EtOAc thieme-connect.com
4-(tert-Butyl)benzohydrazideSilica gelCH2Cl2/MeOH thieme-connect.com

Comparative Analysis of Synthetic Pathways

Several synthetic routes can be envisaged for the preparation of this compound. The most common and direct approaches involve the acylation of tert-butylhydrazine with a 2-nitrobenzoic acid derivative.

Pathway 1: Acylation using 2-Nitrobenzoyl Chloride

This is a classic and widely used method for the synthesis of hydrazides. The pathway involves two main steps:

Activation of the Carboxylic Acid: 2-Nitrobenzoic acid is converted to the more reactive 2-nitrobenzoyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Acylation of Hydrazine: The resulting 2-nitrobenzoyl chloride is then reacted with tert-butylhydrazine in the presence of a base (like triethylamine or pyridine) to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Advantages: This method is generally high-yielding and proceeds under relatively mild conditions. The acyl chloride is highly reactive, which facilitates the reaction with the hydrazine.

Disadvantages: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that require careful handling. The preparation of the acyl chloride adds an extra step to the synthesis.

Pathway 2: Direct Condensation of 2-Nitrobenzoic Acid and tert-Butylhydrazine

This approach involves the direct reaction of 2-nitrobenzoic acid with tert-butylhydrazine, typically in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt).

Advantages: This is a one-pot procedure that avoids the isolation of the potentially hazardous acyl chloride. It offers milder reaction conditions compared to the acyl chloride method.

Disadvantages: Coupling agents can be expensive, and the byproducts (e.g., dicyclohexylurea from DCC) may require removal by filtration. The reaction times can sometimes be longer.

Pathway 3: Hydrazinolysis of a 2-Nitrobenzoate (B253500) Ester

In this method, an ester of 2-nitrobenzoic acid (e.g., methyl 2-nitrobenzoate or ethyl 2-nitrobenzoate) is reacted with tert-butylhydrazine. This reaction, known as hydrazinolysis, typically requires heating.

Advantages: The starting esters are often commercially available or easily prepared from the carboxylic acid. This method can be straightforward for certain substrates.

Disadvantages: The reaction may require elevated temperatures and longer reaction times. It might not be as efficient as the acyl chloride or coupling agent methods, and the yield can be variable. A related synthesis of 2-nitrobenzohydrazide (B91997) (from hydrazine hydrate) was achieved with a high yield of 92% using microwave-assisted heating, which significantly reduced the reaction time. tandfonline.com

Comparative Summary of Synthetic Pathways:

PathwayStarting MaterialsKey ReagentsAdvantagesDisadvantages
1: Acyl Chloride 2-Nitrobenzoic acid, tert-ButylhydrazineSOCl₂ or (COCl)₂, Base (e.g., Et₃N)High yields, Fast reactionTwo steps, Use of corrosive reagents
2: Direct Condensation 2-Nitrobenzoic acid, tert-ButylhydrazineCoupling agent (e.g., DCC, EDCI)One-pot, Milder conditionsExpensive reagents, Byproduct removal
3: Ester Hydrazinolysis 2-Nitrobenzoate ester, tert-ButylhydrazineHeat, (optional: Microwave)Readily available starting materialsMay require heat, Longer reaction times

Reaction Chemistry and Mechanistic Insights of N Tert Butyl 2 Nitrobenzohydrazide

Participation in Cyclization Reactions

The core of N-tert-butyl-2-nitrobenzohydrazide's reactivity lies in its ability to act as a precursor for various heterocyclic systems. Through multi-step reaction sequences, the hydrazide functionality is transformed into stable five- and six-membered rings. These cyclization reactions are often dictated by the choice of reagents and reaction conditions, enabling selective synthesis of the desired heterocyclic scaffold.

Formation of Triazole Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established route that utilizes acid hydrazides as key starting materials. scholarsresearchlibrary.com These compounds are recognized for their broad spectrum of biological activities. mdpi.com The process typically involves the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization.

A primary method for constructing the 1,2,4-triazole ring begins with the condensation of an aromatic acid hydrazide, such as 2-nitrobenzohydrazide (B91997), with an isothiocyanate. scholarsresearchlibrary.com When 2-nitrobenzohydrazide is reacted with tert-butyl isothiocyanate, the initial product is N-tert-butyl-2-(2-nitrobenzoyl)hydrazinecarbothioamide. scholarsresearchlibrary.com This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbon of the isothiocyanate.

This intermediate, a 1,4-disubstituted thiosemicarbazide, is the direct precursor to the triazole ring. scholarsresearchlibrary.com The reaction is typically carried out by refluxing the reactants in an appropriate solvent like ethanol (B145695). scholarsresearchlibrary.com

Table 1: Synthesis of Triazole Precursor via Condensation

Reactant 1 Reactant 2 Intermediate Product
2-Nitrobenzohydrazide tert-Butyl isothiocyanate N-tert-butyl-2-(2-nitrobenzoyl)hydrazinecarbothioamide

The N-tert-butyl-2-(2-nitrobenzoyl)hydrazinecarbothioamide intermediate readily undergoes intramolecular cyclization in the presence of a base to yield the corresponding 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. scholarsresearchlibrary.com A common method involves refluxing the intermediate in an ethanolic solution of sodium hydroxide (B78521) (2N NaOH). scholarsresearchlibrary.com

The mechanism for this base-catalyzed dehydrative cyclization proceeds via deprotonation of a nitrogen atom by the base, followed by a nucleophilic attack of the resulting anion onto the carbonyl carbon of the aroyl group. This attack forms a tetrahedral intermediate which subsequently eliminates a molecule of water to form the stable five-membered triazole ring. scholarsresearchlibrary.com The final product of this sequence, starting from 2-nitrobenzohydrazide and tert-butyl isothiocyanate, is 4-tert-butyl-5-(2-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. scholarsresearchlibrary.com

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of heterocycles that can be synthesized from acid hydrazide precursors. isca.meijper.org These compounds are known for a wide range of biological activities and applications in materials science. ijper.org The synthetic strategy can be adapted to produce different types of substituted oxadiazoles (B1248032).

One versatile pathway to 1,3,4-oxadiazoles involves the reaction of an acid hydrazide with carbon disulfide. nih.gov For instance, reacting 2-nitrobenzohydrazide with carbon disulfide in the presence of a base like triethylamine (B128534) would form a triethylammonium (B8662869) 2-(2-nitrobenzoyl)hydrazinecarbodithioate salt. This intermediate can then undergo further reactions. Subsequent treatment with an alkylating agent can lead to S-esters of 2-(2-nitrobenzoyl)hydrazinecarbodithioic acid, which can cyclize under certain conditions to form 5-(2-nitrophenyl)-1,3,4-oxadiazole derivatives. nih.gov

An alternative and significant route involves the oxidative cyclization of the same N-tert-butyl-2-aroylhydrazine carbothioamide intermediate used in triazole synthesis. isca.me By treating this thiosemicarbazide with an oxidizing agent such as an iodine-potassium iodide solution in a basic medium, an intramolecular cyclization occurs with the elimination of hydrogen sulfide (B99878) instead of water. isca.me This process yields a 2-(N-tert-butylamino)-5-(2-nitrophenyl)-1,3,4-oxadiazole, demonstrating how the choice of cyclization conditions (base-catalyzed dehydration vs. oxidative cyclization) can direct the synthesis towards either a triazole or an oxadiazole from a common precursor. isca.mejournalijcar.org

Table 2: Divergent Synthesis of Oxadiazoles and Triazoles from a Common Intermediate

Intermediate Reagents/Conditions Heterocyclic Product
N-tert-butyl-2-(2-nitrobenzoyl)hydrazinecarbothioamide 2N NaOH, Ethanol, Reflux 4-tert-butyl-5-(2-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
N-tert-butyl-2-(2-nitrobenzoyl)hydrazinecarbothioamide I₂/KI, NaOH(aq) 2-(N-tert-butylamino)-5-(2-nitrophenyl)-1,3,4-oxadiazole

Investigations into 1,2,4-Triazine and 1,3,4-Thiadiazole Formation

The versatility of acid hydrazides and their derivatives extends to the formation of other important heterocyclic systems, including 1,3,4-thiadiazoles and 1,2,4-triazines.

The synthesis of 1,3,4-thiadiazoles can be achieved from the N-tert-butyl-2-aroylhydrazine carbothioamide intermediate under acidic conditions. journalijcar.org In contrast to the base-catalyzed cyclization that yields triazoles, treating the thiosemicarbazide precursor with a strong acid like concentrated sulfuric acid promotes a different cyclization pathway. This dehydrative cyclization results in the formation of a 2,5-disubstituted 1,3,4-thiadiazole. Specifically, N-tert-butyl-2-(2-nitrobenzoyl)hydrazinecarbothioamide would yield a 2-(tert-butylamino)-5-(2-nitrophenyl)-1,3,4-thiadiazole. sbq.org.brchemmethod.com

The formation of 1,2,4-triazines from 2-nitrobenzohydrazide follows a distinct synthetic route. ijpsr.infoorganic-chemistry.org The predominant method involves the condensation of the acid hydrazide with a 1,2-dicarbonyl compound. sioc-journal.cn For example, reacting 2-nitrobenzohydrazide with a compound like 2,3-butanedione (B143835) in the presence of an acid catalyst would lead to the formation of a 3-(2-nitrophenyl)-5,6-dimethyl-1,2,4-triazine. This reaction provides a direct and efficient method for assembling the six-membered triazine ring. rsc.org

Table 3: Synthesis of Thiadiazole and Triazine Derivatives

Precursor(s) Reagents/Conditions Heterocyclic Product
N-tert-butyl-2-(2-nitrobenzoyl)hydrazinecarbothioamide Conc. H₂SO₄, Heat 2-(tert-butylamino)-5-(2-nitrophenyl)-1,3,4-thiadiazole
2-Nitrobenzohydrazide + 1,2-Dicarbonyl (e.g., 2,3-butanedione) Acid catalyst, Heat 3-(2-Nitrophenyl)-5,6-dialkyl-1,2,4-triazine

Role as a Building Block in Diacylhydrazine Synthesis

The presence of a secondary amine within the hydrazide group makes this compound a key intermediate for the synthesis of N,N'-diacylhydrazine derivatives. nih.govnih.gov This class of compounds is notable in fields such as agrochemistry, where certain N-tert-butyl-N,N'-diacylhydrazines function as insect growth regulators. nih.gov The synthesis primarily involves the acylation of the terminal nitrogen atom.

Acylation Reactions with Various Acyl Chlorides

The most direct method for synthesizing N,N'-diacylhydrazines from this compound is through acylation with a suitable acyl chloride. In this reaction, the N-H proton of the hydrazide is typically removed by a base, such as triethylamine or N,N-diisopropylethylamine (DIEA), to generate a more nucleophilic hydrazide anion. rsc.org This anion then attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group and forming a new nitrogen-carbon bond.

This process is a standard nucleophilic acyl substitution. While specific examples detailing the acylation of this compound are not extensively documented, the general procedure is well-established for analogous compounds. For instance, tert-butyl-2-methylcarbazate can be readily acylated with various acyl chlorides, including 4-nitrobenzoyl chloride, in the presence of a base to yield the corresponding N,N'-diacylhydrazine derivative. rsc.org The reaction is versatile, allowing for the introduction of a wide array of acyl groups, thereby enabling the synthesis of a diverse library of diacylhydrazine compounds. mdpi.com

The general scheme for this reaction is as follows:

This compound + R-COCl + Base → N-(2-nitrobenzoyl)-N'-acyl-N-tert-butylhydrazine + Base·HCl

The choice of acyl chloride (R-COCl) determines the second acyl group introduced into the final product.

Strategic Introduction of Heterocyclic Moieties

The diacylhydrazine framework derived from this compound can be a precursor for the synthesis of various heterocycles. For example, N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole (B1210528) have been synthesized and shown to possess insecticidal properties. nih.gov

Furthermore, related nitro-substituted benzohydrazides can be used to construct other heterocyclic systems. A relevant example is the reaction of 4-nitrobenzohydrazide (B182513) with tert-butyl isothiocyanate, which yields N-tert-butyl-2-(4-nitrobenzoyl)hydrazine carbothioamide. This intermediate undergoes base-catalyzed intramolecular dehydrative cyclization to form a 4-tert-butyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. scholarsresearchlibrary.com This demonstrates a pathway where the hydrazide structure is elaborated and then cyclized to create a five-membered heterocyclic ring, a strategy that could be adapted for derivatives of this compound. Similarly, direct alkylation of 4-nitrobenzohydrazide with 1,2-dibromoethane (B42909) has been shown to produce an oxadiazine ring derivative. researchgate.net

Mechanistic Considerations for N,N'-Diacylhydrazine Formation

The formation of an N,N'-diacylhydrazine from this compound and an acyl chloride follows a well-understood nucleophilic acyl substitution mechanism. researcher.life

Deprotonation: A non-nucleophilic base abstracts the acidic proton from the terminal nitrogen atom (-NH) of the this compound. This step generates a resonance-stabilized hydrazide anion, which is a potent nucleophile.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazide (or its anion) attacks the electrophilic carbonyl carbon of the acyl chloride. This addition step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

Protonation (if necessary): If the reaction is performed under conditions where the initial product is protonated, a final deprotonation step by the base yields the neutral N,N'-diacylhydrazine product.

The presence of the bulky tert-butyl group does not significantly hinder this reaction, as the acylation occurs at the less sterically encumbered terminal nitrogen.

Transformations Involving the Nitro Group

The nitro group on the benzene (B151609) ring is another key site for chemical modification, offering a gateway to different classes of compounds, most notably aromatic amines.

Reduction of the Nitro Group to Amine Functionality

The aromatic nitro group of this compound can be readily reduced to a primary amine (aniline) functionality. This transformation is one of the most common and useful reactions in aromatic chemistry. nih.gov Several established methods can achieve this reduction chemoselectively, leaving the amide bond of the hydrazide intact.

Commonly used reagents and conditions include:

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. nih.gov

Metal/Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). nih.gov

Transfer Hydrogenation: Using a source of hydrogen other than H₂ gas, such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C, can also be effective.

Other Reagents: Tin(II) chloride (SnCl₂) in an acidic medium is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functional groups. nih.gov

The resulting product, N-tert-butyl-2-aminobenzohydrazide, is a valuable bifunctional intermediate. The newly formed amino group can participate in a range of subsequent reactions, such as diazotization or condensation with carbonyl compounds, enabling the synthesis of various nitrogen-containing heterocycles. For instance, the synthesis of 2-amino-N′-aroylhydrazides has been reported, which are then used as precursors for further chemical elaboration. mdpi.com

Ortho-Nitrosation or Nitration Reactions on the Benzene Ring (if applicable through derivatization)

Direct electrophilic substitution, such as nitrosation or nitration, on the benzene ring of this compound is challenging. The existing nitro group and the benzoyl group are both strongly electron-withdrawing and deactivating, making the aromatic ring highly resistant to further electrophilic attack.

However, such transformations become feasible after derivatization, specifically through the reduction of the nitro group as described in section 3.3.1. The conversion of the deactivating nitro group (-NO₂) to a strongly activating amino group (-NH₂) fundamentally changes the reactivity of the aromatic ring. The resulting N-tert-butyl-2-aminobenzohydrazide would be activated towards electrophilic aromatic substitution, with the amino group directing incoming electrophiles primarily to the ortho and para positions.

Following this derivatization, reactions could include:

C-Nitrosation: Treatment of the resulting aniline (B41778) derivative with reagents like tert-butyl nitrite (B80452) (TBN) could potentially lead to C-nitrosation at the position ortho or para to the amino group. TBN is known to mediate C-nitration and N-nitrosation in anilines and phenols. nih.govrsc.org

C-Nitration: Subsequent nitration of the aniline derivative, using standard nitrating agents under carefully controlled conditions, would also be possible. The powerful activating effect of the amino group would likely require mild nitrating conditions to avoid over-reaction or oxidation. The N-sulfonyl group has been used as a directing group for the selective C3-H nitration of 2-aminopyridines with tert-butyl nitrite, suggesting that derivatization of the amino group could be used to control the regioselectivity of further substitutions. rsc.org

Therefore, while direct nitrosation or nitration of the parent compound is not generally applicable, a two-step sequence of reduction followed by electrophilic substitution provides a viable synthetic route to these more complex derivatives.

Reactivity of the tert-Butyl Moiety in Derived Structures

The tert-butyl group, a prominent feature in derivatives of this compound, exhibits distinct reactivity that is crucial for the further functionalization of these molecules. Its strategic removal or stability under specific conditions allows for controlled synthetic transformations.

The removal of the tert-butyl group, or de-tert-butylation, from structures derived from this compound is a key synthetic manipulation. This process is typically achieved under strong acidic conditions, leveraging the stability of the resulting tert-butyl cation.

A pertinent example can be found in the chemistry of 1,2,4-triazole derivatives synthesized from N-tert-butyl-aroyl thiosemicarbazides. In one study, 4-tert-butyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a structure derived from a related hydrazide, was successfully de-tert-butylated. scholarsresearchlibrary.com The process involved refluxing the compound with 30% sulfuric acid for three hours. scholarsresearchlibrary.com The reaction mixture was then cooled and poured into ice water, causing the de-tert-butylated product to precipitate. scholarsresearchlibrary.com The successful removal of the tert-butyl group was confirmed by the absence of its characteristic signals in the 1H NMR spectrum of the product. scholarsresearchlibrary.com

The mechanism for such acid-catalyzed de-tert-butylation generally involves protonation of the atom attached to the tert-butyl group, followed by the elimination of the stable tert-butyl cation. beilstein-journals.org This cation can then react with the solvent or other nucleophiles present in the medium. beilstein-journals.org In some cases, this can lead to side reactions, such as the alkylation of the aromatic ring, which affects the selectivity of the process. beilstein-journals.org The choice of acid and reaction conditions is therefore critical to ensure high selectivity and yield of the desired deprotected product. For instance, trifluoromethanesulfonic acid (TfOH) has been effectively used for the deprotection of tert-butyl aryl ethers and related hydrazide structures. beilstein-journals.org

Table 1: Conditions for De-tert-Butylation of a Derived Triazole

Starting MaterialReagentConditionsProductConfirmation MethodSource
4-tert-butyl-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione30% Sulfuric AcidReflux, 3 hours5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione1H NMR Spectroscopy scholarsresearchlibrary.com

The stability of the tert-butyl group is highly dependent on the reaction environment. While it is susceptible to removal under strong acidic conditions, it remains intact under various other synthetic transformations, making it a useful protecting group.

For example, in the synthesis of the 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones mentioned previously, the tert-butyl group was stable during the initial base-catalyzed intramolecular dehydrative cyclization. scholarsresearchlibrary.com This step involved refluxing the N-tert-butyl-2-aroylhydrazine carbothioamide intermediate with 2N sodium hydroxide in ethanol. scholarsresearchlibrary.com This demonstrates the group's stability under basic conditions.

Similarly, urethane-based protecting groups like tert-butoxycarbonyl (Boc) and other tert-alkyl derivatives are known to be stable to hydrazine, which is often used for the deprotection of other functionalities in peptide synthesis. google.com However, the stability can be influenced by the atom to which the tert-butyl group is attached; for instance, S-tert-butyl groups show partial sensitivity to hydrazine treatment. google.com The tert-butyl group on certain aromatic systems has been observed to be unstable under specific analytical conditions, such as mass spectrometry, where it can be replaced by a hydrogen atom upon fragmentation. researchgate.net

Table 2: Stability of the tert-Butyl Group in Derived Structures

Condition/ReagentEffect on tert-Butyl GroupContextSource
2N NaOH, Ethanol, RefluxStableBase-catalyzed cyclization of a thiosemicarbazide to a triazole. scholarsresearchlibrary.com
30% H₂SO₄, RefluxCleavedDe-tert-butylation of a 1,2,4-triazole-3-thione derivative. scholarsresearchlibrary.com
HydrazineGenerally StableStability noted for tert-alkyl urethane (B1682113) derivatives. google.com
Mass SpectrometryUnstable (Fragmentation)Observed in nitro derivatives of tert-butylpyrene. researchgate.net
Trifluoromethanesulfonic acid (TfOH)CleavedDeprotection of Boc-protected hydrazides. beilstein-journals.org

Exploration of Novel Reaction Pathways and Derivatizations

The this compound scaffold offers multiple sites for chemical modification, enabling the exploration of diverse reaction pathways to generate novel derivatives. The hydrazide linkage and the benzene ring are primary targets for such derivatizations.

The hydrazide moiety is a versatile functional group that can participate in a wide range of coupling reactions. It can act as a nucleophile, and its derivatives are key intermediates in the synthesis of various heterocyclic systems.

A common reaction is the condensation of the terminal -NH2 group of the hydrazide with aldehydes and ketones to form hydrazones. thieme-connect.comumsha.ac.irresearchgate.net These hydrazone derivatives are valuable in their own right and can also serve as precursors for further transformations. For example, N'-benzylidenepiperidine-3-carbohydrazide has been synthesized, demonstrating the formation of the C=N bond of the hydrazone. researchgate.net

The hydrazide linkage is also a precursor for important heterocycles. For instance, acid hydrazides react with isothiocyanates to form N-acylthiosemicarbazides, which can then undergo base-catalyzed cyclization to yield 1,2,4-triazoles. scholarsresearchlibrary.com Another key transformation is the cyclodehydration of N,N'-diacylhydrazines to form 1,3,4-oxadiazoles. mdpi.com This pathway involves first acylating the hydrazide at the terminal nitrogen, followed by treatment with a dehydrating agent like phosphorus oxychloride or thionyl chloride.

Furthermore, the hydrazide functionality can be directly involved in cycloaddition reactions. N-tosylhydrazones, which are readily prepared from hydrazides, can undergo [2 + 2 + 1] cycloadditions with reagents like tert-butyl nitrite and alkenes to form isoxazolines. nih.gov Similarly, azomethine imines, generated in situ from acylhydrazones, participate in [3+2] cycloadditions to create pyrazolidine (B1218672) derivatives. mdpi.com The hydrazide can also act as a nucleophile in substitution reactions; for example, benzohydrazide (B10538) derivatives can react with activated pyrimidines in nucleophilic aromatic substitution reactions. researchgate.net

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing benzene rings. libretexts.org However, the feasibility of EAS on the benzene ring of this compound is severely limited by the electronic properties of the existing substituents.

The benzene ring in this molecule is substituted with two groups: a nitro group (-NO₂) at the 2-position and an N-tert-butyl-benzohydrazide group (-CONHNH-tBu) at the 1-position. Both of these groups are strongly electron-withdrawing and, consequently, deactivate the aromatic ring towards electrophilic attack. masterorganicchemistry.comyoutube.com

Nitro Group (-NO₂): This is one of the most powerful deactivating groups due to both resonance and inductive effects. It directs incoming electrophiles to the meta position. youtube.com In this molecule, the positions meta to the nitro group are C4 and C6.

Acylhydrazide Group (-CONHNH-tBu): The carbonyl function attached directly to the ring is also strongly deactivating via resonance and induction, directing incoming electrophiles to the meta position (C3 and C5).

With two potent deactivating groups present, the benzene ring of this compound is highly electron-deficient. This significantly raises the activation energy for the rate-determining step of EAS, which is the attack of the electrophile on the ring to form the cationic sigma complex. libretexts.org Consequently, standard electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to be extremely difficult, if not impossible, to achieve under normal conditions. The strong deactivation by both substituents makes the ring a very poor nucleophile, rendering it incompatible with most electrophilic substitution protocols.

Advanced Spectroscopic and Structural Characterization of N Tert Butyl 2 Nitrobenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the case of hydrazides and their derivatives, ¹H NMR spectra show characteristic signals for protons in different environments. For instance, the protons of the N-H groups in hydrazides typically appear as broad signals due to hydrogen bonding, with their chemical shifts being dependent on concentration and temperature. msu.edu The protons on the aromatic ring exhibit complex splitting patterns influenced by the position of the nitro group and other substituents. researchgate.net The tert-butyl group gives rise to a distinct singlet, usually in the upfield region of the spectrum, due to the nine equivalent protons. rsc.org

The chemical shifts for protons are influenced by neighboring electronegative atoms and unsaturated groups. libretexts.org For example, in N'-substituted benzohydrazides, the N-H proton signal can vary significantly. researchgate.net The aromatic protons in 2-nitro substituted rings are expected to be shifted downfield due to the electron-withdrawing nature of the nitro group.

¹H NMR Chemical Shift Ranges for Key Protons in Benzohydrazide (B10538) Derivatives

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
N-H (amide)~8.0 - 12.0Broad Singlet
Aromatic (Ar-H)~7.0 - 8.5Multiplet
tert-Butyl (-C(CH₃)₃)~1.0 - 1.5Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The carbonyl carbon (C=O) of the hydrazide group is particularly characteristic, appearing significantly downfield in the spectrum, typically in the range of 160-170 ppm. aip.org The carbons of the aromatic ring show signals in the 120-150 ppm region, with the carbon atom attached to the nitro group being shifted further downfield. researchgate.netnih.gov The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic shifts in the aliphatic region of the spectrum. rsc.org

Typical ¹³C NMR Chemical Shifts for N-tert-butyl-2-nitrobenzohydrazide

Carbon TypeTypical Chemical Shift (δ, ppm)
C=O (Amide)~160 - 165
Aromatic C-NO₂~145 - 150
Aromatic C-H~120 - 135
Aromatic C-C=O~130 - 140
tert-Butyl (quaternary C)~50 - 55
tert-Butyl (CH₃)~28 - 30

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

While ¹H and ¹³C NMR provide information about the types of atoms present, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy) experiments show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the proton network within the aromatic ring and confirming the assignments of neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which proton is attached to which carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Analysis of Characteristic Functional Group Vibrations (C=O, N-H, NO₂)

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. kau.edu.sa

N-H Stretching: The N-H groups of the hydrazide moiety typically show stretching vibrations in the region of 3200-3400 cm⁻¹. oup.com In the solid state, these bands can be broad due to hydrogen bonding. oup.com

C=O Stretching (Amide I band): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1630-1680 cm⁻¹. kau.edu.saresearchgate.net The exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

NO₂ Stretching: The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. kau.edu.sa

Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
N-HStretching3200 - 3400
C=OStretching (Amide I)1630 - 1680
NO₂Asymmetric Stretching1500 - 1560
NO₂Symmetric Stretching1345 - 1385
N-HBending (Amide II)1500 - 1550

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For nitroaromatic compounds like this compound, electron ionization (EI) and chemical ionization (CI) are common ionization methods. nih.gov In EI-MS, the molecular ion peak (M⁺) is often observed, although it may be weak for some nitroaromatics. nih.gov Characteristic fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and O (16 Da). researchgate.net

In CI-MS, a protonated molecule [M+H]⁺ is often the most abundant ion, providing clear confirmation of the molecular weight. nih.gov Fragmentation of the [M+H]⁺ ion can also provide structural insights. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS allows for the calculation of the exact molecular formula. For this compound, with a molecular formula of C11H15N3O3, the expected monoisotopic mass is 237.1113. bldpharm.com

In various studies, HRMS, often coupled with electrospray ionization (ESI), has been employed to confirm the successful synthesis of related hydrazide derivatives. For instance, in the characterization of similar compounds, the observed mass in the HRMS spectrum is typically reported to be in very close agreement with the calculated theoretical mass, often within a few parts per million (ppm). This level of accuracy provides unambiguous confirmation of the elemental composition, a critical step in the identification of newly synthesized compounds. rsc.orgmdpi.com

Below is a table showcasing representative HRMS data for analogous hydrazide compounds, illustrating the typical precision achieved.

CompoundMolecular FormulaCalculated Mass [M+H]+Found Mass [M+H]+
Derivative A C22H26ClN6O2S+473.1418473.1416
Derivative B C26H31ClN7O3S+556.1819556.1888

This table is illustrative and based on data for analogous, more complex hydrazide structures to demonstrate the principle of HRMS in structural confirmation. rsc.org

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. In electron impact (EI) or collision-induced dissociation (CID) mass spectrometry, molecules are fragmented in a reproducible manner, and the resulting fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint and helps to piece together the compound's structure.

For this compound, characteristic fragmentation would be expected to arise from the cleavage of the more labile bonds within the molecule. Key fragmentation pathways for hydrazides and related structures often involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the tert-butyl group is a common fragmentation pathway for t-butyl containing compounds. libretexts.orgdocbrown.info This would result in the formation of a stable tert-butyl cation ((CH3)3C+) with an m/z of 57. docbrown.info

Amide Bond Cleavage: The N-N and C-N bonds of the hydrazide moiety can cleave, leading to fragments corresponding to the benzoyl portion and the tert-butylamino portion of the molecule.

Loss of Small Molecules: Neutral losses, such as the loss of water (H2O), are also possible fragmentation pathways. libretexts.org

Fragment IonProposed Structurem/z
[M]+ [C11H15N3O3]+237
[M - C4H9]+ [C7H6N2O3]+180
[C4H9]+ [(CH3)3C]+57
[C7H5O2]+ [O2NC6H4CO]+151

This table presents a hypothetical fragmentation pattern for this compound based on common fragmentation rules for similar structures.

X-ray Diffraction Analysis

X-ray diffraction techniques provide the most definitive structural information for crystalline solids, offering precise atomic coordinates and insights into the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule. fzu.cz This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. fzu.cz The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined with high precision. fzu.cz

For this compound and its derivatives, SCXRD analysis would provide unambiguous confirmation of the molecular connectivity, bond lengths, bond angles, and torsional angles. This data reveals the molecule's conformation in the solid state. For instance, studies on similar hydrazide structures have used SCXRD to establish the planarity or non-planarity of different parts of the molecule and the relative orientation of the aromatic ring and the hydrazide group. mdpi.comresearchgate.net The crystal system and space group, which describe the symmetry of the crystal lattice, are also determined. mdpi.com

Below is a table of crystallographic data for a related nitrobenzohydrazide derivative, illustrating the type of information obtained from an SCXRD experiment.

ParameterValue
Crystal System Orthorhombic
Space Group P212121
a (Å) 8.1974(6)
b (Å) 10.6696(7)
c (Å) 12.9766(8)
Volume (ų) 1134.5(1)

This data is for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and serves as an example of the crystallographic parameters determined by SCXRD. mdpi.com

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond defining the structure of a single molecule, SCXRD also reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. fzu.cz For this compound, the presence of N-H and C=O groups makes it capable of forming hydrogen bonds. rsc.org

The analysis of the crystal structure would likely show intermolecular N-H···O hydrogen bonds, where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen atom of a neighboring molecule. researchgate.netresearchgate.net These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netsemanticscholar.org The nitro group's oxygen atoms could also potentially act as hydrogen bond acceptors.

In addition to classical hydrogen bonds, other weaker intermolecular interactions such as C-H···O and C-H···π interactions can also play a significant role in stabilizing the crystal packing. uzh.ch The study of these interactions is crucial for understanding the solid-state properties of the compound. Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray diffraction data to visualize and quantify these intermolecular contacts. semanticscholar.orguzh.chnih.gov

Computational and Theoretical Investigations of N Tert Butyl 2 Nitrobenzohydrazide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of compounds like N-tert-butyl-2-nitrobenzohydrazide. These methods provide detailed information about the molecule's three-dimensional structure, electronic properties, and vibrational behavior.

The geometry of hydrazides and N-acylhydrazones is characterized by the potential for different conformations arising from rotation around the C(O)-N and N-N bonds. mdpi.com For N-acylhydrazones, synperiplanar (sp) and antiperiplanar (ap) conformers can exist with respect to the C(O)-NH bond. mdpi.com The presence of bulky substituents, such as the tert-butyl group in this compound, can significantly influence the preferred conformation. For instance, studies on methylated N-acylhydrazones have shown that N-methylation can cause a shift from an antiperiplanar to a synperiplanar conformation. acs.orgacs.org This is attributed to steric effects that can disrupt the planarity of the molecule. acs.orgacs.org

In the case of this compound, the bulky tert-butyl group attached to the nitrogen atom would likely impose significant steric hindrance, influencing the dihedral angles around the amide bond. Theoretical conformational analysis using DFT calculations, such as at the CAM-B3LYP/6-31+G(d,p) level with a solvation model, would be necessary to determine the most stable conformers. acs.orgacs.org The presence of an intramolecular hydrogen bond between the N-H group and the oxygen of the nitro group could also play a crucial role in stabilizing a particular conformation.

Table 1: Representative Conformational Data for Substituted Hydrazones

Compound/FeatureDihedral Angle (O=C–N–X)Predominant ConformationReference
Unsubstituted N-acylhydrazoneantiperiplanaranti acs.org
N-methylated N-acylhydrazonesynperiplanarsyn acs.orgacs.org
C,N-dimethylated N-acylhydrazonesynperiplanarsyn acs.orgacs.org

This table is representative and based on studies of analogous N-acylhydrazone structures.

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their energy gap (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability. nih.gov

For nitroaromatic compounds, the LUMO is often delocalized over the benzene (B151609) ring and the nitro group, which can weaken the N-O bond upon electron transfer. mdpi.com The HOMO, on the other hand, is typically localized on the benzene ring. mdpi.com The presence of substituents significantly affects the HOMO and LUMO energies. nih.gov Electron-withdrawing groups like the nitro group generally lower both HOMO and LUMO energies, while electron-donating groups raise them. nih.gov

In a molecule like this compound, the nitro group on the benzene ring would lower the energy of the LUMO, making the molecule a potential electron acceptor. The hydrazide moiety, with its lone pairs on the nitrogen atoms, would contribute to the HOMO. DFT calculations, for instance using the B3LYP functional, are commonly employed to determine these orbital energies. nih.govnih.gov

Table 2: Representative HOMO-LUMO Data for Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Pristine C5N2 sheet-3.42-2.820.60 rsc.org
1,3-Dinitrobenzene@C5N2-3.41-2.940.47 rsc.org
Trinitrotoluene@C5N2-3.47-3.010.46 rsc.org
Picric Acid@C5N2-3.47-3.100.37 rsc.org

This table is illustrative and shows the effect of nitroaromatic compounds on the electronic properties of a C5N2 sheet.

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. By using DFT and ab initio methods, the vibrational modes of a molecule can be predicted and compared with experimental data. researchgate.net This allows for a detailed understanding of the molecular structure and bonding.

For hydrazide derivatives, characteristic vibrational bands include the N-H stretching, C=O stretching (Amide I), N-H bending (Amide II), and C-N stretching (Amide III) modes. kau.edu.sa The N-H stretching vibrations are typically observed in the range of 3500-3200 cm⁻¹. researchgate.net The C=O stretching frequency is sensitive to the electronic environment and hydrogen bonding.

In this compound, the vibrational spectrum would be complex. The nitro group would show characteristic symmetric and asymmetric stretching vibrations. The hydrazide moiety would exhibit the aforementioned amide bands. Theoretical calculations would be essential to accurately assign these bands and to understand how intramolecular interactions, such as hydrogen bonding between the N-H and the nitro group, affect their positions. rsc.org

Table 3: Representative Vibrational Frequencies for a Hydrazide Derivative (2-furoic hydrazide)

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Reference
NH₂ asymmetric stretch-3500-3200 (expected range) researchgate.net
NH₂ symmetric stretch-3500-3200 (expected range) researchgate.net
C-H stretch (furan)31203151, 3135, 3119 openaccesspub.org
C-H stretch (hydrazone)29262919 openaccesspub.org
C=O stretch--
NH₂ rocking-1296 researchgate.net
NH₂ wagging-962 researchgate.net
NH₂ twisting-89 researchgate.net

This table is based on data for 2-furoic hydrazide and provides a general idea of expected vibrational modes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, including the formation of cyclic compounds from hydrazide precursors.

The synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles, can be achieved through the cyclization of hydrazide derivatives. bohrium.commdpi.com Computational studies can identify the transition states of these reactions, providing insights into the reaction barriers and the most favorable pathways. For example, the cyclization of N'- (2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides to form fused tricyclic benzodiazepines has been studied, with the reaction proceeding through thermal cyclization. mdpi.com

For this compound, a potential reaction is intramolecular cyclization. Transition state analysis using DFT would be crucial to determine the feasibility of such a reaction. This would involve locating the transition state structure and calculating its energy relative to the reactant and product. The presence of the tert-butyl group could sterically hinder or promote certain cyclization pathways.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for a detailed understanding of the reaction's thermodynamics and kinetics.

For instance, the mechanism of intramolecular proton transfer in hydrazides can be elucidated through computational modeling. rsc.org The energy barriers for different steps in the reaction can be calculated to determine the rate-limiting step. In the context of this compound, computational modeling could be used to explore various potential reaction pathways, such as cyclization or fragmentation, and to predict the most likely products under different conditions. The solvent can also be included in these models to understand its effect on the reaction mechanism. bohrium.com

Structure-Reactivity Relationship Studies

Influence of the Nitro Group on Electronic Properties and Reactivity

The nitro group (NO₂) is a powerful electron-withdrawing group, and its presence on the benzene ring of this compound significantly modulates the electronic landscape of the molecule. This electron-withdrawing nature has several important consequences for the compound's reactivity and properties.

The nitro group's influence can lead to a different distribution of electrons within the molecule when compared to similar compounds without this group. This alteration in electron distribution can affect the strength of hydrogen bonds and the efficiency of crystal packing. In related hydrazone derivatives, the presence of a nitro group has been shown to enhance biological efficacy by influencing interactions with biological targets. smolecule.com

Table 1: Calculated Electronic Properties of a Representative Nitro-substituted Aromatic Compound

PropertyValue
HOMO Energy-5.37 eV
LUMO Energy-2.79 eV
Energy Gap (HOMO-LUMO)2.58 eV
Dipole Moment4.8 D

Note: This table presents representative data from computational studies on a nitro-substituted aromatic compound to illustrate the typical electronic effects of a nitro group. The exact values for this compound would require specific computational analysis.

Steric and Electronic Effects of the tert-Butyl Substituent

The tert-butyl group, a bulky alkyl substituent, primarily exerts steric effects, although it also has a modest electron-donating effect through hyperconjugation. researchgate.net Its significant size can impose steric hindrance, which may slow down or prevent chemical reactions at nearby positions on the molecule. researchgate.net This steric bulk is a well-known tool in organic chemistry for achieving kinetic stabilization of reactive species. researchgate.net

The spatial arrangement of the tert-butyl group can influence the molecule's conformation and how it interacts with other molecules. wikipedia.org Steric hindrance between adjacent groups can affect torsional bond angles and is responsible for the observed shapes of certain molecules. wikipedia.org While often seen as a source of steric hindrance, the tert-butyl group can also be a site for chemical modification under specific catalytic conditions, highlighting its potential role as a functional group in complex molecules. chemrxiv.orgnih.gov

In the context of this compound, the tert-butyl group attached to the hydrazide nitrogen likely influences the planarity of the hydrazide moiety and restricts the rotation around the N-N bond. This can have a significant impact on the molecule's three-dimensional shape and its ability to bind to specific receptors or active sites. A study on donor-acceptor molecules pointed out that a tert-butyl substituent can reduce direct π–π stacking distances. researchgate.net

Table 2: Comparison of Steric Parameters for Different Alkyl Groups

Substituentvan der Waals Radius (Å)A-Value (kcal/mol)
Methyl2.001.74
Ethyl2.001.78
Isopropyl2.002.21
tert-Butyl 2.00 >4.5

Note: The A-value is a measure of the steric bulk of a substituent in a cyclohexane (B81311) ring system. A higher A-value indicates greater steric hindrance.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the literature, this computational technique is highly applicable for studying its dynamic behavior. MD simulations can provide valuable insights into the conformational flexibility of the molecule, the stability of different rotamers, and the dynamics of its interactions with solvents or biological macromolecules. rsc.org

For instance, MD simulations could be employed to investigate the intramolecular hydrogen bonding possibilities within this compound and how these interactions fluctuate over time. Such simulations are also used to determine parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA), which are crucial for understanding the stability of ligand-receptor complexes. ajchem-a.com In the broader context of hydrazide derivatives, molecular docking and MD simulations are common tools to predict binding affinities and potential protein binding sites. rsc.orgnih.gov

N Tert Butyl 2 Nitrobenzohydrazide As an Advanced Organic Synthesis Building Block

Precursor for Complex Heterocyclic Scaffolds

The structure of N-tert-butyl-2-nitrobenzohydrazide makes it an ideal starting material for the synthesis of various heterocyclic compounds. Hydrazides are well-established precursors for nitrogen-containing rings, and the substituents on this particular molecule offer additional points for modification and control over the final product's properties.

Hydrazides are key intermediates in the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles, two classes of heterocycles with significant applications in material science, including organic light-emitting diodes (OLEDs) and as scintillators. The general approach involves the cyclization of the hydrazide moiety with various reagents.

For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, acylhydrazides like this compound can be reacted with carboxylic acids, acid chlorides, or orthoesters, followed by cyclodehydration. nih.govacs.org A variety of dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride are commonly employed to facilitate the ring closure. nih.gov More contemporary methods involve metal-catalyzed oxidative cyclizations, for example, using copper catalysts with oxygen as the oxidant. acs.org Another approach involves the reaction of hydrazides with α-bromo nitroalkanes. nih.gov

The synthesis of 1,2,4-triazoles from hydrazides can be achieved through several routes. One common method is the reaction of the hydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate. For instance, a substituted benzohydrazide (B10538) can be condensed with tert-butyl isothiocyanate, and the product can be cyclized using sodium hydroxide (B78521) to form a triazole-thione derivative. scholarsresearchlibrary.com Alternative methods include multicomponent reactions where hydrazines or their derivatives react with compounds like formamide (B127407) or nitriles to construct the triazole ring. acs.orgorganic-chemistry.org

The this compound scaffold is particularly interesting for materials science because the nitro group can be chemically modified (e.g., reduced to an amine) to tune the electronic properties of the resulting triazole or oxadiazole, while the tert-butyl group can enhance solubility and influence solid-state packing.

Table 1: Representative Synthetic Routes to Oxadiazoles (B1248032) and Triazoles from Hydrazide Precursors

Heterocycle Reactants Key Reagents/Conditions Reference
1,3,4-Oxadiazole Acyl hydrazide, Carboxylic Acid Phosphorus Oxychloride (POCl₃) nih.gov
1,3,4-Oxadiazole Acyl hydrazide, Arylacetic Acid Copper Catalyst, O₂ acs.org
1,3,4-Oxadiazole Acyl hydrazide, Hydrazone Lead Oxide researchgate.net
1,2,4-Triazole (B32235) Acyl hydrazide, tert-Butyl Isothiocyanate NaOH (for cyclization) scholarsresearchlibrary.com
1,2,4-Triazole Hydrazine (B178648), Formamide Microwave Irradiation organic-chemistry.org

In modern drug discovery and materials science, the generation of compound libraries containing a large number of structurally diverse molecules is a key strategy for identifying new leads. vipergen.com Chemical "building blocks" are relatively simple molecules designed for easy incorporation into larger structures through reliable chemical reactions. enamine.net

This compound is an excellent example of such a building block due to its distinct reactive sites:

The Hydrazide Moiety: This functional group can undergo a wide range of reactions, such as acylation, condensation with aldehydes and ketones to form hydrazones, and cyclization to form heterocycles. researchgate.netresearchgate.net

The Nitro Group: As a strong electron-withdrawing group, it influences the reactivity of the aromatic ring. Furthermore, it can be reduced to an amino group, which can then be further functionalized, providing another point of diversification.

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The tert-Butyl Group: This bulky group provides steric hindrance that can influence the regioselectivity of reactions on the hydrazide moiety. It also tends to increase the solubility of the molecule in organic solvents, which is a practical advantage in synthesis.

By systematically reacting each of these sites, a library of compounds with a common core but varied peripheral functionality can be rapidly assembled from this single precursor. beilstein-journals.org This approach, often part of combinatorial chemistry, is crucial for exploring chemical space efficiently. vipergen.com

Intermediate in the Design of Specific Chemical Probes

Chemical probes are specialized molecules used to study biological systems, often by selectively binding to a specific protein or other biomolecule. emory.eduburleylabs.co.uk The design of these probes frequently involves a scaffold molecule that provides the desired binding properties, linked to a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) for detection or a reactive group for covalent labeling. emory.edu

The hydrazide functionality is particularly useful in this context as a "handle" for derivatization. nih.govnih.gov Hydrazides can be chemoselectively reacted with aldehydes or ketones to form stable hydrazone linkages. rsc.org This reaction is orthogonal to many other functional groups found in biological systems, making it a reliable method for bioconjugation.

This compound can serve as a valuable intermediate for such probes. The core structure (2-nitrobenzoyl) could be designed to interact with a specific target, while the hydrazide provides the point of attachment for a reporter group. For example, a fluorescent aldehyde could be attached to the hydrazide to create a probe for imaging applications. Similarly, a biotin aldehyde could be attached to create a probe for affinity purification experiments. The hydrazide group is highly nucleophilic and can be selectively derivatized, even in complex molecular settings. nih.gov This strategy has been applied in proteomics to trap and identify specific protein modifications. nih.gov More advanced probes, such as PROTACs (Proteolysis Targeting Chimeras), have also been constructed using hydrazide-based linkers. researchgate.net

Development of Synthetic Methodologies Leveraging its Unique Reactivity

The unique arrangement of functional groups in this compound makes it a subject for the development of new synthetic methods that can selectively target different parts of the molecule.

The hydrazide group (-CO-NH-NH-) contains two nitrogen atoms, but their reactivity is not identical. The nitrogen adjacent to the carbonyl group is part of an amide-like system, while the terminal nitrogen is more nucleophilic. The presence of the bulky tert-butyl group on the terminal nitrogen in this compound introduces significant steric hindrance. This steric bulk can be exploited to achieve selective reactions at the less hindered nitrogen atom (the one attached to the carbonyl).

Common derivatization reactions for hydrazides include:

Acylation: Reaction with acid chlorides or anhydrides to form diacylhydrazines.

Sulfonylation: Reaction with sulfonyl chlorides. nih.gov

Condensation: Reaction with aldehydes and ketones to form hydrazones. researchgate.net This is a highly selective and widely used reaction. rsc.org

Cyclization: As discussed previously, reaction with various reagents to form heterocyclic rings like oxadiazoles and triazoles. nih.govscholarsresearchlibrary.com

The steric hindrance from the tert-butyl group can prevent reactions at the terminal nitrogen, thereby directing derivatization to the other nitrogen or enabling unique rearrangements and cyclizations that would not occur with a less hindered hydrazide.

Table 2: Potential Selective Derivatization Reactions of the Hydrazide Moiety

Reaction Type Reagent Class Resulting Functional Group/Scaffold
Condensation Aldehydes, Ketones Hydrazone
Acylation Acid Chlorides, Anhydrides N,N'-Diacylhydrazine
Sulfonylation Sulfonyl Chlorides N-Sulfonylhydrazide
Cyclization Carbon Disulfide, Base Oxadiazole-thione
Cyclization Isothiocyanates Triazole-thione

In electrophilic aromatic substitution (EAS), the directing effect of substituents on the benzene ring is a fundamental concept. The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature, both through induction and resonance. jove.com Consequently, it directs incoming electrophiles to the meta position, as this position is less deactivated than the ortho and para positions. youtube.comlibretexts.org

Therefore, direct electrophilic substitution on this compound would be expected to occur at the positions meta to the nitro group (C4 and C6). The hydrazide group is generally considered an ortho, para-director. In disubstituted benzenes, the position of a third substituent is determined by the combined effects of the two existing groups. lumenlearning.com When an activating/ortho, para-directing group and a deactivating/meta-directing group are present, the activating group typically governs the regiochemical outcome. However, in this case, both the nitro group and the acylhydrazide group are deactivating. When two deactivating groups are present, the substitution is often difficult, but the directing influence of the stronger deactivator (the nitro group) would likely dominate, favoring substitution at C4 or C6.

Achieving substitution ortho to the nitro group (at C3) via a standard EAS mechanism is electronically disfavored. However, specialized synthetic strategies beyond classical EAS could potentially achieve this outcome. These might include:

Directed Ortho Metalation (DoM): If the hydrazide group can act as a directed metalation group (DMG), treatment with a strong base like an organolithium reagent could selectively deprotonate the ortho position (C3), which could then be quenched with an electrophile.

Nucleophilic Aromatic Substitution (SNAAr): The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions. If a suitable leaving group were present on the ring, a nucleophile could displace it. While the parent compound doesn't have a leaving group, this property could be engineered into derivatives.

Thus, while the nitro group is a classic meta-director in EAS, modern synthetic methods offer potential, albeit more complex, pathways to achieve substitution at other positions, including ortho.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of green synthetic routes to N-tert-butyl-2-nitrobenzohydrazide, moving away from traditional methods that may involve hazardous solvents and reagents.

Key research objectives in this area include:

Solvent-Free Synthesis: Investigating solvent-free reaction conditions is a primary goal. rsc.org One promising approach involves the reaction of secondary amines with tert-butyl nitrite (B80452) (TBN) under solvent-free conditions to form N-nitroso compounds, which are structurally related to hydrazides. rsc.orgrsc.org This methodology, noted for its mild, metal-free, and acid-free nature, could be adapted for the synthesis of this compound, potentially minimizing waste and simplifying product isolation. rsc.orgrsc.org

Eco-Friendly Catalysts: The use of biodegradable and inexpensive catalysts could significantly improve the environmental footprint of the synthesis. umsha.ac.ir For instance, chitosan (B1678972) hydrochloride has been successfully employed as a green catalyst for synthesizing hydrazones in an aqueous-ethanol medium. researchgate.net Research into similar biodegradable catalysts for the condensation of 2-nitrobenzoyl chloride with tert-butylhydrazine (B1221602) is a worthwhile endeavor.

Alternative Solvents: When a solvent is necessary, exploring green alternatives like acetic acid is crucial. Acetic acid is non-toxic, readily available, and has been used as a solvent, catalyst, and reagent in reactions involving hydrazides. rsc.org Its potential application in the synthesis of this compound warrants investigation.

A comparative table illustrating potential green synthesis strategies is presented below.

Synthesis StrategyProposed ReagentsPotential AdvantagesRelevant Findings
Solvent-Free Nitrosation Analogue2-nitrobenzoic acid, tert-butylhydrazine, tert-butyl nitrite (TBN)Metal-free, acid-free, reduced waste, simple work-up. rsc.orgrsc.orgTBN is effective for N-nitrosation under solvent-free conditions. rsc.org
Biodegradable Catalysis2-nitrobenzoyl chloride, tert-butylhydrazine, Chitosan-based catalystUse of renewable and non-toxic catalyst, mild reaction conditions. umsha.ac.irresearchgate.netChitosan hydrochloride effectively catalyzes hydrazone synthesis. researchgate.net
Green Solvent System2-nitrobenzoyl chloride, tert-butylhydrazine, Acetic AcidNon-toxic solvent, potential for catalytic activity, low cost. rsc.orgAcetic acid serves as a green solvent and reagent for hydrazide reactions. rsc.org

Investigation of Solid-State Reactions Involving this compound

Mechanochemistry, or reactions conducted in the solid state via grinding or milling, offers a powerful, solvent-free alternative to traditional solution-phase synthesis. researchgate.net This approach could be particularly beneficial for this compound.

Future research should explore:

Mechanochemical Synthesis: The condensation of 2-nitrobenzohydrazide (B91997) or a related precursor with a tert-butyl source could be attempted in a ball mill. researchgate.net This method has proven effective for the quantitative, catalyst-free synthesis of various hydrazones. researchgate.net While factors like ball size, rotation speed, and reactant-to-ball ratio need optimization, the potential for a completely solventless synthesis is a significant driver for this research. researchgate.net

Solid-State Transformations: Beyond its synthesis, the solid-state reactivity of this compound itself is an unexplored frontier. For example, solid-state oxidation reactions, potentially catalyzed by in-situ generated reagents like a modified o-iodoxybenzoic acid (IBX) via mechanochemical means, could lead to novel derivatives. rsc.org The steric hindrance of the tert-butyl group might direct such reactions toward unique regiochemical outcomes compared to solution-phase chemistry. rsc.org

Exploration of Photochemical Transformations

The presence of the nitroaromatic group suggests that this compound could be photoactive. Photochemistry provides a unique tool for inducing chemical transformations with high spatial and temporal control using light. escholarship.org

Unexplored photochemical avenues include:

Photo-Isomerization and Controlled Release: Drawing inspiration from photopharmacology, it may be possible to design systems where light induces geometric or electronic changes in the molecule. escholarship.org While this compound itself may not be a classic photoswitch, its derivatives could be engineered to incorporate photoisomerizable moieties, allowing for light-controlled interactions with biological targets. escholarship.org

Photoreduction of the Nitro Group: The nitro group is a well-known functionality that can be reduced under photochemical conditions. A focused study on the photoreduction of this compound could lead to the selective formation of nitroso, hydroxylamino, or amino derivatives, which would be difficult to access through conventional chemical reduction. This could be achieved using specific wavelengths of light, potentially in the presence of a photosensitizer.

Photocyclization Reactions: Intramolecular photochemical reactions could lead to novel heterocyclic scaffolds. For instance, irradiation could potentially induce cyclization between the hydrazide moiety and the ortho-nitro group or the aromatic ring, a pathway explored in the synthesis of N-substituted indazoles via photochemical generation of benzynes. mdpi.com

Photosensitizing Properties: Diacylhydrazine derivatives have been investigated for their ability to induce DNA photocleavage upon irradiation. nih.govmdpi.com Future studies could assess whether this compound or its derivatives can act as photosensitizers, absorbing light and promoting reactive oxygen species (ROS) generation or other photochemical events. nih.govmdpi.com

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, where reactions are performed in continuous streams within microreactors, offers significant advantages in terms of safety, scalability, efficiency, and process control over traditional batch synthesis. beilstein-journals.orgresearchgate.net The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process.

A potential multi-module flow system could be designed as follows:

ModuleReactionKey ParametersAdvantages
Module 1 Formation of 2-Nitrobenzoyl ChlorideReagents: 2-nitrobenzoic acid, thionyl chloride. Packed-bed reactor with immobilized catalyst.Safe handling of corrosive reagents, precise temperature control.
Module 2 Hydrazide FormationReagents: 2-Nitrobenzoyl chloride stream, tert-butylhydrazine stream. T-mixer for rapid mixing.Control of fast and potentially exothermic reaction, improved yield and selectivity. mdpi.com
Module 3 In-line PurificationLiquid-liquid extraction or solid-phase scavenger column.Automated work-up, continuous isolation of pure product, reduced manual handling. nih.gov

This approach allows for the safe in-situ generation and consumption of potentially hazardous intermediates. mdpi.com The precise control over residence time, temperature, and stoichiometry in a microreactor system can lead to higher yields and purity compared to batch processes. beilstein-journals.org The use of tert-butyl nitrite in flow systems has been demonstrated for the formation of diazoalkanes, highlighting the compatibility of related reagents with this technology. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize both batch and flow syntheses, the development of advanced methods for real-time reaction monitoring is essential. This moves beyond simple thin-layer chromatography (TLC) to provide continuous data on reactant consumption and product formation.

Future research directions include:

In-situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FT-IR) or Raman spectroscopy could be integrated directly into the reaction vessel or flow reactor. These methods can provide real-time kinetic data by monitoring the disappearance of reactant peaks (e.g., the C=O stretch of 2-nitrobenzoyl chloride) and the appearance of product peaks (e.g., the amide C=O and N-H stretches of this compound).

NMR Reaction Monitoring: Specialized NMR techniques can be used to follow the course of a reaction directly in the NMR tube, providing unambiguous structural information on all species present over time. ntu.edu.sg

Fluorogenic Probes: A more advanced approach would be to develop a "turn-on" or ratiometric fluorescent sensor that specifically reacts with one of the components in the reaction mixture. For example, a probe could be designed to react with the starting tert-butylhydrazine, with its fluorescence being quenched upon consumption. This would allow for highly sensitive, real-time tracking of reaction progress through fluorescence spectroscopy, a principle demonstrated for the detection of hydrazine (B178648). nih.gov

The development of these analytical tools would enable rapid optimization of reaction conditions, leading to more efficient and reliable syntheses of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-tert-butyl-2-nitrobenzohydrazide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 2-nitrobenzoyl chloride with tert-butylhydrazine. Critical conditions include:

  • Use of anhydrous solvents (e.g., THF or DCM) to avoid hydrolysis of intermediates.
  • Catalytic bases like triethylamine to neutralize HCl byproducts.
  • Temperature control (0–25°C) to minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
12-Nitrobenzoyl chloride, tert-butylhydrazine, THF, 0°C65–75≥95%
2Recrystallization (EtOH/H2O)85–90≥98%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the tert-butyl group (δ ~1.3 ppm for <sup>1</sup>H; δ ~28–30 ppm for <sup>13</sup>C) and nitrobenzene aromatic protons (δ ~7.5–8.5 ppm).
  • IR Spectroscopy : Detect N–H stretching (~3250 cm<sup>-1</sup>) and C=O absorption (~1660 cm<sup>-1</sup>).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]<sup>+</sup> expected for C11H14N3O3).
  • X-ray Crystallography (if crystalline): Resolve spatial conformation of the hydrazide moiety .

Q. What are the common impurities in this compound synthesis, and how are they mitigated?

  • Methodological Answer :

  • Byproducts : Unreacted tert-butylhydrazine or hydrolyzed nitrobenzoic acid.
  • Mitigation Strategies :
  • Use excess tert-butylhydrazine (1.2–1.5 equiv) to drive reaction completion.
  • Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane).
  • Employ gradient elution during column chromatography to separate impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays of this compound derivatives?

  • Methodological Answer : Contradictions may arise from:

  • Variability in assay conditions (e.g., pH, solvent DMSO concentration affecting solubility).
  • Strain-specific responses (e.g., antifungal activity against Botrytis cinerea vs. other fungi).
  • Solution :
  • Standardize assay protocols (e.g., CLSI guidelines for antifungal testing).
  • Validate dose-response curves (IC50) across multiple biological replicates.
  • Use orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. cell viability) to confirm activity .

Q. What structural modifications enhance the target specificity of this compound analogs?

  • Methodological Answer :

  • Nitro Group Replacement : Substitute with electron-withdrawing groups (e.g., CF3) to modulate electronic effects.
  • tert-Butyl Modification : Introduce bulkier substituents (e.g., adamantyl) to probe steric effects in enzyme binding pockets.
  • Hydrazide Linker Optimization : Replace with thiocarbazide or acylhydrazone for improved metabolic stability.
  • Case Study : Analogues with 4-chlorobenzoyl groups showed 3-fold higher antifungal activity compared to parent compounds .

Q. How does the nitro group in this compound influence its electronic properties and reactivity?

  • Methodological Answer :

  • Electronic Effects : The nitro group is a strong electron-withdrawing group, reducing electron density on the benzene ring (Hammett σp = +1.27), which enhances electrophilic substitution resistance.
  • Reactivity :
  • Nitro reduction (e.g., H2/Pd-C) yields amine derivatives for further functionalization.
  • Computational modeling (DFT) predicts charge distribution and reactive sites for electrophilic attacks .

Q. What experimental design considerations are critical for in vivo studies of this compound?

  • Methodological Answer :

  • Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling.
  • Toxicity Screening : Conduct acute toxicity assays (OECD 423) in rodent models.
  • Dosing Regimen : Optimize based on half-life (t1/2) from pharmacokinetic data.
  • Negative Controls : Include analogs without the nitro group to isolate its contribution to activity .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting computational vs. experimental binding affinity data for this compound?

  • Methodological Answer :

  • Possible Causes :
  • Overlooking solvent effects or protein flexibility in docking simulations.
  • Experimental variability in surface plasmon resonance (SPR) measurements.
  • Resolution :
  • Validate computational models with molecular dynamics (MD) simulations.
  • Replicate SPR assays under standardized buffer conditions (e.g., PBS, pH 7.4).
  • Compare with isothermal titration calorimetry (ITC) for enthalpy/entropy contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.